3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, providing moderate yields of the desired product.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using Zn/AcOH, leading to hydroamination and isomerization reactions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc in acetic acid is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of bioactive molecules.
Medicine: Potential use as a therapeutic agent for treating acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase hinge binder, inhibiting the phosphorylation of target proteins like FLT3 and histone H3 . This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quindoline: A bioactive natural indoloquinoline alkaloid with similar structural features.
4-(4-amino-3-fluorophenyl)morpholin-3-one: Another compound with a fluorophenyl group, but with different biological activities.
Uniqueness
3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its dual inhibition of FLT3 and haspin kinases, which is not commonly observed in similar compounds . This dual activity enhances its potential as a therapeutic agent for treating cancers with overexpressed kinases.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-10-8-14(9-11-15)21-19-13-24-20-7-2-1-6-18(20)22(19)26(25-21)16-4-3-5-17(12-16)27(28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMGSDMEBOXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.